molecular formula C21H19ClN2O3 B242024 12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No. B242024
M. Wt: 382.8 g/mol
InChI Key: SLYFEOPWPCKGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is not fully understood. However, it has been suggested that the compound may work by inhibiting the growth of cancer cells, blocking the production of inflammatory mediators, and disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one in lab experiments is its broad range of potential applications. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one. One direction is to investigate its potential as a treatment for various types of cancer, including breast, lung, and prostate cancer. Another direction is to study its potential as an antibacterial and antifungal agent. Additionally, more research is needed to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, 12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis method of 12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves the reaction of 4-pyridinemethanol with 4-chloro-3-formylcoumarin in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has been the subject of scientific research for its potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties. In addition, it has been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

Product Name

12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

12-chloro-3-(pyridin-4-ylmethyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C21H19ClN2O3/c22-18-9-16-14-3-1-2-4-15(14)21(25)27-19(16)17-11-24(12-26-20(17)18)10-13-5-7-23-8-6-13/h5-9H,1-4,10-12H2

InChI Key

SLYFEOPWPCKGIL-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CC5=CC=NC=C5)Cl

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CC5=CC=NC=C5)Cl

Origin of Product

United States

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